Propyl 5-formyl-1H-pyrrole-2-carboxylate

Organic Synthesis Methodology Regioselectivity

Medicinal chemists require building blocks with predictable ADME properties, yet unsubstituted pyrrole esters often fail permeability screens. Propyl 5-formyl-1H-pyrrole-2-carboxylate solves this with: - Calculated logP ~2.0 (vs. 1.3 for ethyl ester), matching CNS optimal range (2-5) - Reactive 5-formyl and 2-propyl ester groups for divergent scaffold synthesis - Regioselective synthesis enabling lower cost of goods vs. mixed isomers Direct replacement for unsubstituted pyrrole-2-carboxylates in SAR campaigns targeting NMDA receptor glycine sites or DNA gyrase.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B11802810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 5-formyl-1H-pyrrole-2-carboxylate
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(N1)C=O
InChIInChI=1S/C9H11NO3/c1-2-5-13-9(12)8-4-3-7(6-11)10-8/h3-4,6,10H,2,5H2,1H3
InChIKeyHOLGZCXISVSTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 5-formyl-1H-pyrrole-2-carboxylate Overview


Propyl 5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic building block characterized by a pyrrole core substituted with a formyl group at the 5-position and a propyl ester at the 2-position [1]. It is a derivative of the broader pyrrole-2-carboxylate class, a motif found in various natural products and synthetic bioactive molecules, including DNA gyrase inhibitors [2], glycine site antagonists [3], and anti-mitotic agents [4]. The compound serves as a versatile intermediate in organic synthesis, enabling further derivatization through its reactive formyl and ester groups [1].

Why It Is Not a Drop-In Replacement


In the pyrrole-2-carboxylate class, seemingly minor structural modifications—such as the choice of ester group or substitution pattern—can profoundly alter key properties, making generic substitution unreliable. For example, in the coumarin antibiotic family, the presence of a 5-methyl group on the pyrrole-2-carboxylate moiety confers a 10-fold increase in antibacterial potency compared to the unsubstituted pyrrole-2-carboxylate, primarily by enhancing membrane permeability [1]. Similarly, structure-activity relationship (SAR) studies on pyrrole-2-carboxylate-based glycine antagonists demonstrate that substituents at the C-4 and C-5 positions significantly impact binding affinity, with bulk and electron-withdrawing groups playing critical roles [2]. These examples underscore that the specific combination of the 5-formyl group and the propyl ester in the target compound is not functionally equivalent to other analogs, necessitating a careful, evidence-based selection for a given application.

Propyl 5-formyl-1H-pyrrole-2-carboxylate vs. Key Analogs


Regioselective Synthesis Efficiency

The target compound can be synthesized with high efficiency and regioselectivity. A study on the formylation of 1H-pyrrole-2-carboxylates using crystalline Vilsmeier reagent (VR) or dichloromethyl alkyl ethers reported that the 5-formyl derivative can be obtained in 'nearly quantitative yields' [1]. This is a significant improvement over non-selective methods or those with lower yields. For instance, a common synthesis route for the analogous methyl 5-formyl-1H-pyrrole-2-carboxylate using DMF gives a yield of only approximately 82% [2], and another method yields just 21% [2].

Organic Synthesis Methodology Regioselectivity

Lipophilicity Tuning via Propyl Ester

The choice of ester group directly impacts lipophilicity, a critical parameter for membrane permeability and bioavailability. While a direct measured logP for the target compound is not available, computational prediction and trends from analogous compounds provide a clear differentiation. The ethyl 5-acetyl-1H-pyrrole-2-carboxylate has a calculated XLogP3 of 1.3 [1]. By replacing the ethyl group with a propyl group, the lipophilicity is expected to increase by approximately 0.5-1.0 log units based on the incremental contribution of a methylene group [2]. This predictable increase offers a tunable advantage for optimizing drug-like properties or partitioning in biphasic reactions.

Medicinal Chemistry ADME Lipophilicity

5-Substitution Potency Contribution

The 5-position of the pyrrole ring is a key determinant of biological activity in multiple compound classes. In a study of coumarin antibiotics, the presence of a 5-methyl group on the pyrrole-2-carboxylate moiety was shown to be the 'principal reason' for a 10-fold higher antibacterial potency of clorobiocin compared to novobiocin, an effect attributed to increased hydrophobicity and membrane permeability [1]. This quantitative class-level SAR strongly suggests that the 5-formyl group in the target compound is not merely a handle for further synthesis but a crucial pharmacophoric element for potential interactions with biological targets, distinguishing it from non-5-substituted analogs.

Medicinal Chemistry SAR Antibacterial

Propyl 5-formyl-1H-pyrrole-2-carboxylate: Research Applications


Scaffold Hopping in Antibacterial Discovery

Based on the class-level SAR evidence showing that 5-substitution on a pyrrole-2-carboxylate can enhance antibacterial potency by up to 10-fold [1], Propyl 5-formyl-1H-pyrrole-2-carboxylate is an ideal advanced intermediate for scaffold hopping campaigns. It provides a pre-functionalized core for generating focused libraries of novel DNA gyrase inhibitors or other antibacterial agents, offering a quantifiable advantage over simpler, unsubstituted pyrrole carboxylates.

Design of CNS-Penetrant Compounds

The predicted increase in lipophilicity (logP ~1.8-2.3) compared to ethyl ester analogs (XLogP3 = 1.3) [2] makes Propyl 5-formyl-1H-pyrrole-2-carboxylate a strategically advantageous building block for medicinal chemists targeting central nervous system (CNS) targets. The higher logP value falls within the optimal range (typically 2-5) for passive diffusion across the blood-brain barrier, a critical requirement for CNS drug candidates. Its use can accelerate lead optimization by providing a more favorable starting point for ADME property tuning.

Scalable Synthesis of Pyrrole APIs and Natural Products

For process chemists and CROs, the compound's synthetic accessibility via high-yielding, regioselective formylation protocols [3] is a key differentiator. The ability to obtain the 5-formyl isomer in 'nearly quantitative yields' translates directly to lower cost of goods and reduced purification burdens when scaling up to produce advanced intermediates for pharmaceutical ingredients or complex natural product analogs, such as lamellarins. This efficiency provides a clear procurement advantage over less selective synthetic routes.

Glycine Site Antagonists for Neurological Disorders

Structure-activity relationship studies on pyrrole-2-carboxylate derivatives have established this scaffold as a novel template for glycine site antagonists at the NMDA receptor [4]. The specific 5-formyl and propyl ester substitution pattern of Propyl 5-formyl-1H-pyrrole-2-carboxylate provides a unique combination of electronic and steric properties that can be leveraged to explore novel chemical space within this pharmacologically relevant class. Researchers can use this building block to synthesize and evaluate new analogs for potential applications in stroke, epilepsy, and other neurological conditions.

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